

X-ray crystallographic analysis of 2-Amino-6chloropyridine derivatives

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Compound of Interest

Compound Name: 2-Amino-6-chloropyridine

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An objective comparison of the X-ray crystallographic data for various **2-Amino-6-chloropyridine** derivatives reveals key insights into their three-dimensional structures and intermolecular interactions. This guide provides a comparative summary of their crystallographic parameters, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Comparative Crystallographic Data

The structural analysis of different **2-Amino-6-chloropyridine** derivatives showcases a diversity in crystal systems and unit cell parameters, influenced by the nature of the substituents. The following table summarizes the key crystallographic data for three distinct derivatives, providing a basis for structural comparison.



Parameter	Derivative 1: 2- aminopyridinium 6- chloronicotinate[1]	Derivative 2: 2- amino-6-[(1- phenylethyl)amino] -4-(thiophen-2- yl)pyridine-3,5- dicarbonitrile[2]	Derivative 3: 2- amino-4-(4- chlorophenyl)-1-(4- methylphenyl)- hexahydroquinolin e derivative[3]
Chemical Formula	C ₅ H ₇ N ₂ +·C ₆ H ₃ CINO ₂ -	C19H15N5S	C23H20CIN3O
Molecular Weight	251.67 g/mol	345.42 g/mol	389.87 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	Not Specified	P21212	Not Specified
a (Å)	8.6844	7.89079	8.7759
b (Å)	10.8112	16.4990	10.6399
c (Å)	11.9235	13.1394	20.7929
α (°) / β (°) / γ (°)	90 / 95.2046 / 90	90 / 90 / 90	90 / 93.842 / 90
Volume (V) (ų)	1114.87	1710.62	1937.17
Z	4	4	4
Final R ₁ value	0.031	Not Provided	0.053

In Derivative 1, a salt formed between 2-aminopyridinium and 6-chloronicotinate, the cation and anion are linked by N—H···O hydrogen bonds, forming a distinct R₂²(8) ring motif.[1] The crystal structure is further stabilized by π – π stacking interactions.[1] Derivative 2 features a more complex structure where molecules are linked by N—H···N hydrogen bonds into dimers, which then form chains.[2] In this case, N—H··· π and π – π interactions also play a significant role in crystal cohesion.[2] Derivative 3, a hexahydroquinoline derivative, forms inversion dimers through N—H···N hydrogen bonds, which then assemble into a three-dimensional network via C—H···O and C—H··· π interactions.[3]

Experimental Workflow for X-ray Crystallography

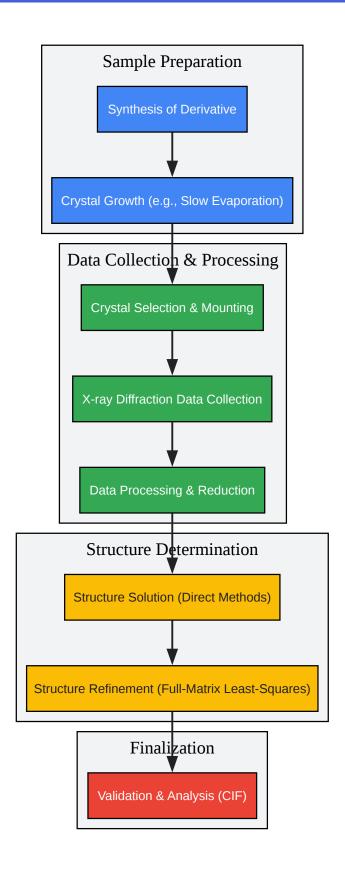






The determination of a crystal structure is a systematic process that begins with sample preparation and concludes with structural validation. The generalized workflow employed in the analysis of these derivatives is depicted below.





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Caption: Workflow for single-crystal X-ray crystallographic analysis.



Experimental Protocols

The methodologies cited for the structural determination of **2-Amino-6-chloropyridine** derivatives generally follow a standard procedure.

Synthesis and Crystallization

The derivatives are first synthesized through appropriate chemical reactions. For instance, Schiff base derivatives can be prepared by the condensation of an aminopyridine with a suitable aldehyde.[4][5] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.[4]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX II or Agilent Xcalibur).[1][3][4] The diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source, typically graphite-monochromated Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) radiation.[1][2][4] A multi-scan absorption correction is often applied to the collected data using programs like SADABS.[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods with software packages such as SHELXS or SHELXT.[2][4] The solved structure is then refined by a full-matrix least-squares procedure on F² using programs like SHELXL.[2][4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement results in low R-factors, indicating a good fit between the crystallographic model and the experimental diffraction data. [1][3][4] The final structural data is deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.[4]

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